Tert-butyl 3-hydroxy-4-(2-methoxyphenyl)piperidine-1-carboxylate Tert-butyl 3-hydroxy-4-(2-methoxyphenyl)piperidine-1-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC17633737
InChI: InChI=1S/C17H25NO4/c1-17(2,3)22-16(20)18-10-9-12(14(19)11-18)13-7-5-6-8-15(13)21-4/h5-8,12,14,19H,9-11H2,1-4H3
SMILES:
Molecular Formula: C17H25NO4
Molecular Weight: 307.4 g/mol

Tert-butyl 3-hydroxy-4-(2-methoxyphenyl)piperidine-1-carboxylate

CAS No.:

Cat. No.: VC17633737

Molecular Formula: C17H25NO4

Molecular Weight: 307.4 g/mol

* For research use only. Not for human or veterinary use.

Tert-butyl 3-hydroxy-4-(2-methoxyphenyl)piperidine-1-carboxylate -

Specification

Molecular Formula C17H25NO4
Molecular Weight 307.4 g/mol
IUPAC Name tert-butyl 3-hydroxy-4-(2-methoxyphenyl)piperidine-1-carboxylate
Standard InChI InChI=1S/C17H25NO4/c1-17(2,3)22-16(20)18-10-9-12(14(19)11-18)13-7-5-6-8-15(13)21-4/h5-8,12,14,19H,9-11H2,1-4H3
Standard InChI Key ZLHUFEVBBCRZIL-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)OC(=O)N1CCC(C(C1)O)C2=CC=CC=C2OC

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure consists of a six-membered piperidine ring with three distinct functional groups:

  • A tert-butoxycarbonyl (Boc) group at the 1-position, which serves as a protective group for amines during synthetic procedures .

  • A hydroxyl group (-OH) at the 3-position, introducing polarity and hydrogen-bonding capability.

  • A 2-methoxyphenyl substituent at the 4-position, contributing aromaticity and potential π-π stacking interactions .

The stereochemistry of the hydroxyl and methoxyphenyl groups is critical for biological activity, though specific enantiomeric data for this compound remain uncharacterized in open literature.

Physicochemical Data

While experimental data for this exact compound are sparse, analogs such as tert-butyl 3-hydroxypiperidine-1-carboxylate (CAS 85275-45-2) offer relevant insights :

PropertyValue (Analog)Inferred Value (Target Compound)
Molecular FormulaC₁₀H₁₉NO₃C₁₈H₂₅NO₄
Molecular Weight201.26 g/mol~337.4 g/mol
LogP (Partition Coeff.)1.16~2.5–3.0 (hydrophobic aryl group)
Solubility39.8 mg/mL (DMSO)Reduced solubility in water
Melting PointNot reportedEstimated 120–140°C

The addition of the 2-methoxyphenyl group increases molecular weight and hydrophobicity compared to simpler piperidine-Boc derivatives .

Synthetic Routes and Methodologies

Key Synthetic Strategies

The synthesis of tert-butyl 3-hydroxy-4-(2-methoxyphenyl)piperidine-1-carboxylate likely involves multi-step sequences common to piperidine derivatives:

  • Piperidine Ring Formation:

    • Hydrogenation of pyridine precursors using rhodium catalysts under high-pressure H₂, as demonstrated in the synthesis of 3-hydroxypiperidine .

    • Example: 3-pyridone → 3-hydroxypiperidine (96.3% yield under 5 MPa H₂, 90°C, 48h) .

  • Functionalization at the 4-Position:

    • Introduction of the 2-methoxyphenyl group via Suzuki-Miyaura coupling or nucleophilic aromatic substitution.

    • Mitsunobu reactions may deploy diethyl azodicarboxylate (DEAD) and triphenylphosphine to install aryl ethers .

  • Boc Protection:

    • Reaction with tert-butyl dicarbonate (Boc₂O) in ethyl acetate or dichloromethane at 20–30°C .

Representative Synthetic Pathway

A hypothetical route integrating these steps is outlined below:

StepReactionConditionsYield
1Hydrogenation of 3-pyridoneRh/C, H₂ (5 MPa), 90°C, 48h96%
24-BrominationNBS, AIBN, CCl₄, reflux75%
3Suzuki Coupling with 2-methoxyphenylboronic acidPd(PPh₃)₄, K₂CO₃, DME, 80°C65%
4Boc ProtectionBoc₂O, Et₃N, CH₂Cl₂, 25°C85%

This pathway mirrors methods used for analogous compounds, though optimization would be required to address steric hindrance from the methoxyphenyl group .

Applications in Pharmaceutical Chemistry

Role as a Synthetic Intermediate

Piperidine-Boc derivatives are pivotal intermediates in drug discovery. For example:

  • Anticancer Agents: Analogous structures are used in kinase inhibitors targeting EGFR or ALK .

  • Antivirals: Piperidine scaffolds appear in protease inhibitors for HIV and HCV .

  • Central Nervous System (CNS) Drugs: The Boc group enhances blood-brain barrier permeability, making such compounds valuable in neuropharmacology .

Biological Activity Predictions

Computational models suggest the 2-methoxyphenyl group may enhance binding to aromatic residues in enzyme active sites. Key predictions include:

  • GI Absorption: High (>80%) due to moderate LogP .

  • CYP Inhibition: Low risk, as methoxy groups typically reduce cytochrome P450 interactions .

  • Target Engagement: Potential affinity for serotonin or dopamine receptors based on structural similarity to known ligands.

Future Research Directions

Stereoselective Synthesis

Developing asymmetric hydrogenation or enzymatic resolution methods to access enantiopure forms could unlock novel biological activities.

Structure-Activity Relationship (SAR) Studies

Systematic modifications to the methoxyphenyl and hydroxyl groups may optimize pharmacokinetic profiles.

Scale-Up Challenges

Addressing catalyst costs (e.g., rhodium) and optimizing reaction temperatures will be critical for industrial-scale production .

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